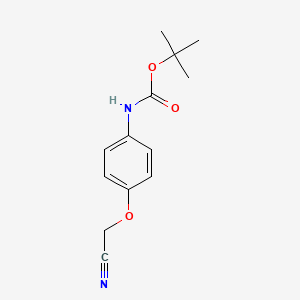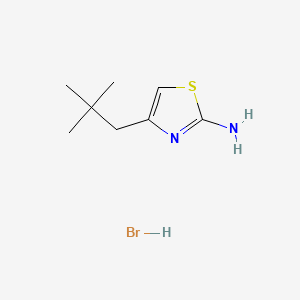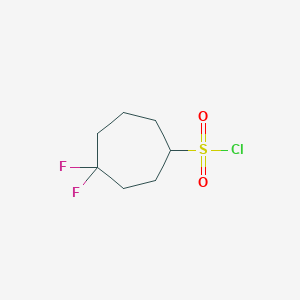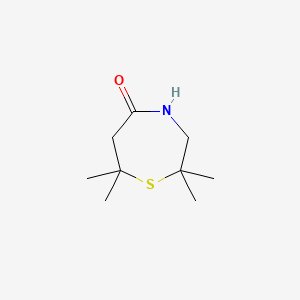amine CAS No. 885950-69-6](/img/structure/B13497924.png)
[2-(Dimethylamino)-2-(4-methoxyphenyl)ethyl](methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-2-(4-methoxyphenyl)ethylamine is a tertiary amine with a complex structure that includes a dimethylamino group and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-(4-methoxyphenyl)ethylamine typically involves the reaction of 4-methoxyphenethylamine with formaldehyde and dimethylamineThis intermediate is then reduced to the desired amine using a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
In industrial settings, the production of 2-(Dimethylamino)-2-(4-methoxyphenyl)ethylamine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)-2-(4-methoxyphenyl)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(Dimethylamino)-2-(4-methoxyphenyl)ethylamine is used as a precursor for the synthesis of more complex organic compounds. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential effects on neurotransmitter systems. It may act as a ligand for certain receptors, influencing biological pathways and cellular responses.
Medicine
In medicine, derivatives of 2-(Dimethylamino)-2-(4-methoxyphenyl)ethylamine are explored for their therapeutic potential. They may be investigated for their antidepressant or anxiolytic properties .
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. Its unique structure allows for the creation of specialized products with desirable properties.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)-2-(4-methoxyphenyl)ethylamine involves its interaction with molecular targets such as receptors or enzymes. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The methoxyphenyl group may contribute to the compound’s overall stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenethylamine: A simpler amine with similar structural features but lacking the dimethylamino group.
Dimethylamine: A basic amine with two methyl groups attached to the nitrogen atom.
Venlafaxine: A compound with a similar structure but additional functional groups, used as an antidepressant.
Uniqueness
2-(Dimethylamino)-2-(4-methoxyphenyl)ethylamine is unique due to its combination of a dimethylamino group and a methoxyphenyl group. This combination imparts specific chemical and biological properties that are not present in simpler amines or other related compounds.
Propiedades
Número CAS |
885950-69-6 |
|---|---|
Fórmula molecular |
C12H20N2O |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-N,N,N'-trimethylethane-1,2-diamine |
InChI |
InChI=1S/C12H20N2O/c1-13-9-12(14(2)3)10-5-7-11(15-4)8-6-10/h5-8,12-13H,9H2,1-4H3 |
Clave InChI |
GSXRAAGNPYEIRV-UHFFFAOYSA-N |
SMILES canónico |
CNCC(C1=CC=C(C=C1)OC)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-amino-2-[4-(dimethylamino)piperidin-1-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B13497858.png)
![3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B13497869.png)
![Tert-butyl 5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13497872.png)

![2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13497882.png)

![4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B13497888.png)




